molecular formula C13H22O B11936669 2,4-Dimethyl-3-(3-methylbut-3-en-1-yl)cyclohexan-1-one CAS No. 143008-67-7

2,4-Dimethyl-3-(3-methylbut-3-en-1-yl)cyclohexan-1-one

Cat. No.: B11936669
CAS No.: 143008-67-7
M. Wt: 194.31 g/mol
InChI Key: RLQJAZLYPGCWRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dimethyl-3-(3-methylbut-3-en-1-yl)cyclohexan-1-one is an organic compound with a complex structure that includes a cyclohexanone ring substituted with dimethyl and methylbutenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-3-(3-methylbut-3-en-1-yl)cyclohexan-1-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of cyclohexanone with 3-methylbut-3-en-1-yl halide in the presence of a strong base. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic processes to enhance efficiency and scalability. Catalysts such as palladium or nickel complexes can be used to facilitate the alkylation reactions. Additionally, continuous flow reactors may be employed to maintain consistent reaction conditions and improve overall production rates.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-3-(3-methylbut-3-en-1-yl)cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and metal catalysts (e.g., palladium on carbon) can convert the ketone group to an alcohol.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule, typically using reagents like bromine or chlorine in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2,4-Dimethyl-3-(3-methylbut-3-en-1-yl)cyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-3-(3-methylbut-3-en-1-yl)cyclohexan-1-one depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methylbut-2-en-1-yl pivalate
  • 3-Buten-2-ol, 2-methyl-
  • 4,4-Dimethyl-3-(3-methylbut-3-enylidene)-2-methylenebicyclo[4.1.0]heptane

Uniqueness

2,4-Dimethyl-3-(3-methylbut-3-en-1-yl)cyclohexan-1-one is unique due to its specific substitution pattern on the cyclohexanone ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.

Properties

CAS No.

143008-67-7

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

IUPAC Name

2,4-dimethyl-3-(3-methylbut-3-enyl)cyclohexan-1-one

InChI

InChI=1S/C13H22O/c1-9(2)5-7-12-10(3)6-8-13(14)11(12)4/h10-12H,1,5-8H2,2-4H3

InChI Key

RLQJAZLYPGCWRU-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=O)C(C1CCC(=C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.